2,5-dichloro-N-(pentan-2-yl)benzamide
Description
2,5-Dichloro-N-(pentan-2-yl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The nitrogen atom of the amide group is bonded to a pentan-2-yl (sec-pentyl) substituent.
Halogenated benzamides are widely used in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability, bioavailability, and ability to interact with biological targets . The chlorine substituents enhance lipophilicity and resistance to metabolic degradation, while the alkyl or alkynyl groups on the amide nitrogen modulate solubility and target specificity .
Properties
IUPAC Name |
2,5-dichloro-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDRJLJMOCFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pentan-2-yl)benzamide typically involves the condensation of 2,5-dichlorobenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-Dichloro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as the PEX domain of matrix metalloproteinase-1 (MT1-MMP). By binding to this domain, the compound inhibits the enzyme’s activity, thereby preventing the degradation of extracellular matrix components and reducing tumor growth and metastasis . The binding is dependent on key amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2,5-dichloro-N-(pentan-2-yl)benzamide, highlighting differences in substitution patterns and applications:
Key Comparative Analysis
Substitution Patterns and Bioactivity
Chlorine Position :
- 2,5-Dichloro (hypothetical target compound): The meta and para chlorine arrangement may enhance binding to plant-specific enzymes or receptors, similar to herbicidal benzamides like propyzamide .
- 3,5-Dichloro (Propyzamide): This substitution is critical for herbicidal activity, disrupting microtubule assembly in weeds .
N-Substituent Effects :
- Pentan-2-yl : The branched alkyl chain may improve soil adsorption and persistence compared to smaller substituents (e.g., methyl).
- 1,1-Dimethylpropynyl (Propyzamide): The alkynyl group increases metabolic stability and resistance to hydrolysis, enhancing herbicidal longevity .
- Triazole/Pyridine Moieties (e.g., ): These heterocyclic groups are common in pharmaceuticals, enabling hydrogen bonding with biological targets.
Physicochemical Properties
- Lipophilicity (logP): Propyzamide (logP ~3.3) and similar benzamides exhibit moderate lipophilicity, balancing soil mobility and membrane permeability .
Solubility and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
